2,6-Dichloro-3H-pyrimidin-4-one

Description

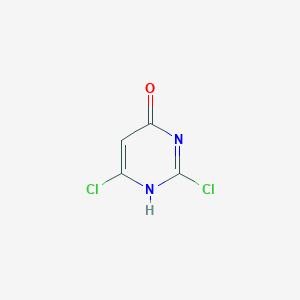

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)8-4(6)7-2/h1H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXOAKRQJOOIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396205 | |

| Record name | 2,6-Dichloro-3H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120977-94-8 | |

| Record name | 2,6-Dichloro-3H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-3H-pyrimidin-4-one: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-3H-pyrimidin-4-one (CAS No. 120977-94-8), a pivotal heterocyclic building block in modern medicinal chemistry. The document delves into its fundamental physicochemical properties, outlines established synthetic methodologies, and explores its versatile reactivity, with a particular focus on nucleophilic aromatic substitution. The guide highlights its strategic importance in the development of targeted therapeutics, including kinase inhibitors, by presenting logical workflows and citing key examples from the scientific literature. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this compound.

Core Compound Identity and Physicochemical Properties

This compound is a chlorinated pyrimidine derivative that serves as a highly functionalized scaffold for organic synthesis. Its structure features two reactive chlorine atoms, which are amenable to selective substitution, making it an invaluable precursor for a diverse range of more complex heterocyclic systems.

The compound is identified by the CAS Number: 120977-94-8 .[1][2][3][4] It is also known by several synonyms, including 2,6-dichloro-4-pyrimidinol and 2,6-dichloropyrimidin-4(1H)-one.[2][4]

Structural and Physicochemical Data

The key properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 120977-94-8 | [1][2][3][4] |

| Molecular Formula | C₄H₂Cl₂N₂O | [1][4][5] |

| Molecular Weight | 164.98 g/mol | [1][2][6] |

| IUPAC Name | 2,6-dichloro-1H-pyrimidin-4-one | [1][3] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 174 °C (decomposes) | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| pKa (Predicted) | 4.27 ± 0.50 | [4] |

| LogP (Predicted) | 1.07 - 1.2 | [1][6] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2][4][5] |

Synthesis and Mechanistic Considerations

The synthesis of dichloropyrimidine derivatives is a cornerstone for accessing a wide array of pharmaceutical intermediates. Improved, environmentally conscious methods have been developed to produce these compounds on a large scale.

Synthetic Pathway Overview

A prevalent method for synthesizing dichloropyrimidines involves the chlorination of the corresponding hydroxypyrimidinones.[7] This transformation is typically achieved using reagents like phosphoryl chloride (POCl₃). Research has focused on optimizing these procedures to be high-yielding and scalable, avoiding highly toxic reactants and minimizing solvent use.[7]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 120977-94-8 [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 2,6-dichloro-pyrimidin-4-ol | 120977-94-8 [chemicalbook.com]

- 5. This compound – porphyrin-systems [porphyrin-systems.com]

- 6. This compound | C4H2Cl2N2O | CID 135452738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

An In-depth Technical Guide: The Chemistry and Application of 2,6-Dichloro-3H-pyrimidin-4-one

The pyrimidine scaffold is a cornerstone of therapeutic drug design, recognized for its prevalence in the nucleobases of DNA and RNA and its remarkable versatility as a pharmacophore.[1] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to serve as a privileged structure for interacting with a wide array of biological targets. Within the vast family of pyrimidine-based building blocks, this compound stands out as a particularly valuable and versatile intermediate. The strategic placement of two reactive chlorine atoms at the C2 and C6 positions, differentiated by the adjacent carbonyl group, provides a platform for sequential and regioselective nucleophilic substitutions.

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its fundamental structure, synthesis, and reactivity, moving beyond simple protocols to explain the mechanistic rationale behind its use. The objective is to provide a self-validating framework for its application, from synthesis and reaction design to analytical characterization and safe handling, empowering scientists to leverage this potent scaffold in their discovery programs.

Part 1: Molecular Structure and Physicochemical Profile

A foundational understanding of the molecule's structure and properties is critical for its effective use. This compound exists in tautomeric equilibrium with its enol form, 2,6-dichloro-pyrimidin-4-ol, although the keto form is generally predominant in the solid state. This tautomerism can influence its reactivity and spectroscopic characteristics.

Caption: Tautomeric equilibrium of this compound.

The molecule's key physicochemical properties are summarized below, providing essential data for reaction planning and characterization.

| Property | Value | Source |

| CAS Number | 120977-94-8 | [2][3] |

| Molecular Formula | C₄H₂Cl₂N₂O | [2][3] |

| Molecular Weight | 164.98 g/mol | [2][3] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [3] |

| Storage | Inert atmosphere, 2-8°C | [4] |

| InChI Key | PVXOAKRQJOOIQX-UHFFFAOYSA-N | |

| SMILES | O=C1N=C(Cl)NC(Cl)=C1 | [3] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of dichloropyrimidines is a well-established process, typically involving the chlorination of a corresponding pyrimidinediol (hydroxypyrimidine). A robust and scalable approach utilizes phosphoryl chloride (POCl₃), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF).

The causality for using a potent chlorinating agent like POCl₃ lies in the need to convert the relatively unreactive hydroxyl groups of the pyrimidine ring into highly reactive chlorophosphate esters, which are then readily displaced by chloride ions. This two-step process (phosphorylation followed by chlorination) is highly effective for aromatic and heteroaromatic systems.[5]

Sources

An In-Depth Technical Guide to 2,6-Dichloro-3H-pyrimidin-4-one: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical compound 2,6-dichloro-3H-pyrimidin-4-one. We will delve into its fundamental properties, with a core focus on its molecular weight, explore its synthesis and reactivity, and discuss its critical role as a versatile building block in modern medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 120977-94-8) is a halogenated pyrimidinone, a class of heterocyclic compounds that are foundational scaffolds in numerous biologically active molecules.[1] The strategic placement of two reactive chlorine atoms and a cyclic amide (lactam) functionality makes it a highly valuable intermediate for constructing more complex molecular architectures.[2][3]

Molecular Weight: A Foundational Parameter

The molecular weight of a compound is a critical parameter that underpins nearly all quantitative aspects of experimental chemistry, from stoichiometric calculations in reaction setups to interpretation of mass spectrometry data.

The molecular formula for this compound is C₄H₂Cl₂N₂O.[4][5] Based on this, its molecular weight is calculated as:

The average molecular weight (often denoted as molecular mass) is calculated using the weighted average of the natural abundances of the constituent isotopes of each element. This value is indispensable for routine laboratory work, such as preparing solutions of a specific molarity or determining mass balances in a chemical reaction.

The monoisotopic mass, on the other hand, is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This value is crucial for high-resolution mass spectrometry (HRMS), where precise mass measurements are used to confirm the elemental composition of a molecule.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 120977-94-8 | [4][6][7] |

| Molecular Formula | C₄H₂Cl₂N₂O | [4][5][8] |

| Molecular Weight | 164.98 g/mol | [4][6] |

| Monoisotopic Mass | 163.9544181 Da | [5] |

| Physical Form | Solid | [6] |

| Purity | ≥98% (Typical) | [4][6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6][8] |

| XLogP3 | 1.2 | [5] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Synthesis and Chemical Reactivity

The utility of this compound stems from its straightforward synthesis and the differential reactivity of its functional groups.

Synthetic Pathway Overview

While various synthetic routes exist, a common approach involves the cyclization and subsequent chlorination of simpler precursors.[9][10][11] A generalized pathway often starts with a C4 dicarbonyl compound or equivalent which undergoes condensation with a nitrogen source, followed by chlorination to install the reactive chloro groups. The use of phosphoryl chloride (POCl₃) is a common method for chlorination in the synthesis of such heterocyclic compounds.[9][12]

Below is a conceptual workflow for the synthesis of a dichlorinated pyrimidine scaffold.

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The key to the versatility of this compound is the presence of two chlorine atoms at positions C2 and C6. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the carbonyl group activates the chlorine atoms towards displacement by nucleophiles.

Often, the chlorine at the C6 position is more reactive than the one at C2, allowing for sequential and regioselective substitutions. This differential reactivity is a powerful tool for medicinal chemists, enabling the stepwise introduction of different functional groups to build molecular diversity.

Applications in Drug Discovery and Medicinal Chemistry

Dichlorinated pyrimidines are privileged scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[1] They serve as key intermediates in the synthesis of compounds targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3][13]

The ability to selectively substitute the chlorine atoms allows for the fine-tuning of a molecule's structure to optimize its binding affinity to biological targets, such as protein kinases, and to improve its pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Caption: Role of this compound as a versatile intermediate.

Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)

The following is a representative, generalized protocol for a sequential SNAr reaction. Note: This protocol must be adapted and optimized for specific nucleophiles and substrates by a qualified chemist.

Objective: To demonstrate the sequential substitution of the chloro groups on the this compound scaffold.

Materials:

-

This compound

-

Nucleophile 1 (e.g., a primary or secondary amine)

-

Nucleophile 2 (e.g., an alcohol or thiol)

-

Aprotic polar solvent (e.g., DMF, NMP, or DMSO)

-

Organic base (e.g., DIPEA or Et₃N)

-

Standard laboratory glassware and purification equipment (e.g., chromatography system)

Procedure:

-

First Substitution (C6 Position): a. In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in the chosen aprotic solvent. b. Add the organic base (1.1-1.5 eq). c. Add Nucleophile 1 (1.0-1.1 eq) dropwise at room temperature. d. Stir the reaction at an appropriate temperature (e.g., 60-100 °C) and monitor its progress using TLC or LC-MS. e. Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent. f. Purify the monosubstituted intermediate product using column chromatography.

-

Second Substitution (C2 Position): a. Dissolve the purified monosubstituted intermediate (1.0 eq) in a suitable solvent. b. Add a stronger base if necessary (e.g., NaH, if using an alcohol as Nucleophile 2). c. Add Nucleophile 2 (1.1-1.5 eq). d. Heat the reaction, potentially at a higher temperature than the first step, and monitor for completion. e. Perform a final workup and purification to isolate the disubstituted product.

Self-Validation and Trustworthiness:

-

Reaction Monitoring: Continuous monitoring by TLC or LC-MS ensures that each substitution step proceeds to completion and allows for optimization of reaction times and temperatures.

-

Characterization: The structure and purity of the intermediate and final products must be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The HRMS data, in particular, will validate the elemental composition, directly leveraging the compound's precise monoisotopic mass.

Safety and Handling

This compound is a chemical reagent and must be handled with appropriate care in a laboratory setting.[14]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6][8]

-

Precautions: Handle in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid formation of dust and aerosols.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][14]

Conclusion

This compound is a cornerstone intermediate in synthetic and medicinal chemistry. Its precise molecular weight of 164.98 g/mol is a fundamental constant for all quantitative work, while its chemical architecture offers a robust and flexible platform for the synthesis of diverse and complex molecules. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage its synthetic potential in the pursuit of novel therapeutics and other advanced chemical applications.

References

-

PubChem. this compound | C4H2Cl2N2O | CID 135452738. National Center for Biotechnology Information. Available from: [Link]

-

Porphyrin-Systems. this compound. Available from: [Link]

-

ConnectSci. 'Green' Synthesis of 2-Substituted 6-Hydroxy-[3H]-pyrimidin-4-ones and 4,6-Dichloropyrimidines: Improved Strategies and Mechanistic Study. Available from: [Link]

-

MDPI. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Available from: [Link]

-

Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Available from: [Link]

-

Pharmaffiliates. Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. Available from: [Link]

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

ACS Publications. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. Available from: [Link]

- Google Patents.Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C4H2Cl2N2O | CID 135452738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 120977-94-8 [sigmaaldrich.com]

- 7. 2,6-dichloro-pyrimidin-4-ol | 120977-94-8 [chemicalbook.com]

- 8. This compound – porphyrin-systems [porphyrin-systems.com]

- 9. connectsci.au [connectsci.au]

- 10. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clausiuspress.com [clausiuspress.com]

- 12. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 13. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3H-pyrimidin-4-one

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the predominant synthesis pathway for 2,6-Dichloro-3H-pyrimidin-4-one. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.

Strategic Overview: A Two-Stage Pathway to the Target Scaffold

This compound, also known by its tautomeric name 2,6-dichloro-4-hydroxypyrimidine, is a highly valuable heterocyclic building block.[1] Its utility stems from the differential reactivity of its two chlorine atoms and the hydroxyl group, making it a versatile precursor for the synthesis of a wide array of substituted pyrimidines used in the pharmaceutical and agrochemical industries.[2]

The most reliable and industrially prevalent synthesis is not a direct construction of the final molecule but rather a strategic, two-stage approach. This methodology begins with the readily available and inexpensive starting material, barbituric acid.[3]

-

Stage 1: The exhaustive chlorination of barbituric acid to form the key intermediate, 2,4,6-trichloropyrimidine.

-

Stage 2: The selective and controlled hydrolysis of 2,4,6-trichloropyrimidine to yield the desired this compound.

This approach is favored due to its efficiency and the high purity of the intermediate and final products that can be achieved through well-established procedures.

Caption: Overall two-stage synthesis pathway.

Stage 1: Synthesis of 2,4,6-Trichloropyrimidine

The conversion of barbituric acid into 2,4,6-trichloropyrimidine is a foundational reaction in pyrimidine chemistry. It transforms the stable, aromatic-like tri-oxo tautomer of barbituric acid into a highly reactive tri-chloro derivative.

Mechanistic Insight

The reaction proceeds via the chlorination of barbituric acid's keto groups using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).[4] The reaction is often catalyzed by a tertiary amine, such as N,N-dimethylaniline or triethylamine, or N-methylpyrrolidone.[4][5][6] The catalyst plays a crucial role in activating the phosphorus oxychloride, forming a more reactive Vilsmeier-Haack type reagent, which facilitates the substitution of the hydroxyl groups (from the enol tautomer of barbituric acid) with chlorine atoms. To drive the reaction to completion and chlorinate all three positions, a combination of chlorinating agents, such as phosphorus pentachloride (PCl₅) or reactants that form it in situ (phosphorus trichloride and chlorine gas), is often employed alongside POCl₃.[5][7]

Experimental Protocol

This protocol is a robust method adapted from established industrial processes, designed for high yield and purity.[5]

Materials:

-

Barbituric Acid

-

Phosphorus Oxychloride (POCl₃)

-

Triethylamine (or other suitable catalyst)

-

Phosphorus Trichloride (PCl₃)

-

Chlorine (Cl₂) gas

Procedure:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser, mechanical stirrer, and gas inlet tube, charge phosphorus oxychloride (approx. 5-6 molar equivalents relative to barbituric acid). Phosphorus oxychloride often serves as both the reagent and the solvent.[7]

-

Addition of Reactants: To the stirred POCl₃, add barbituric acid (1 molar equivalent) and the catalyst, for example, triethylamine (a small catalytic amount, e.g., ~0.02 molar equivalents).

-

Initial Heating: Heat the mixture to approximately 75 ± 5 °C.[5] At this temperature, introduce hydrogen chloride gas, which can help in the initial stages of the reaction.

-

Secondary Chlorination: Add phosphorus trichloride (approx. 3 molar equivalents) to the mixture, followed by the slow introduction of chlorine gas (approx. 3 molar equivalents).[5] The in situ formation of PCl₅ provides the strong chlorinating power needed for complete conversion.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until monitoring (e.g., by GC or TLC) indicates the consumption of starting material.

-

Workup and Isolation: Upon completion, cool the reaction mixture. Remove the excess phosphorus trichloride and phosphorus oxychloride by distillation under reduced pressure.[4][7] The crude 2,4,6-trichloropyrimidine can then be purified by vacuum distillation to yield a colorless to pale yellow liquid or crystalline solid.[2]

Data Summary: Stage 1

| Reagent/Parameter | Molar Ratio (to Barbituric Acid) | Typical Conditions | Role | Typical Yield (%) | Reference(s) |

| Barbituric Acid | 1.0 | Starting Material | Substrate | N/A | [4][5] |

| Phosphorus Oxychloride (POCl₃) | 5.0 - 6.0 | Reflux (serves as solvent) | Primary Chlorinating Agent & Solvent | N/A | [7] |

| PCl₃ / Cl₂ (for PCl₅) | ~3.0 / ~3.0 | Added at 70-80°C | Secondary, more potent chlorinating agent | N/A | [5] |

| Catalyst (e.g., Triethylamine) | ~0.02 | Added at the start | Activates POCl₃, enhances reaction rate | N/A | [5] |

| Product | 2,4,6-Trichloropyrimidine | 85 - 95 | [7][8] |

Stage 2: Selective Hydrolysis to this compound

This stage is the most critical for obtaining the target molecule. It relies on the inherent differences in reactivity of the chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is significantly more susceptible to nucleophilic substitution than those at the C2 and C6 positions.

Mechanistic Insight

The enhanced reactivity at the C4 (and C6) position compared to the C2 position is due to the electron-withdrawing effect of the adjacent ring nitrogen atoms, which stabilizes the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution (SNAr). The hydrolysis is typically performed under controlled conditions using water or a dilute base. Using harsh conditions (e.g., high temperature or concentrated base) would lead to the undesirable substitution of the other chlorine atoms.

Experimental Protocol

The following is a generalized protocol for the selective hydrolysis. Precise control over temperature and stoichiometry is paramount.

Materials:

-

2,4,6-Trichloropyrimidine

-

Water

-

Sodium Hydroxide (NaOH) solution (optional, for pH control)

-

Hydrochloric Acid (HCl) for acidification

Procedure:

-

Reaction Setup: In a reaction flask with a stirrer and temperature control, add 2,4,6-trichloropyrimidine.

-

Hydrolysis: Slowly add a controlled amount of water to the reaction mixture. The reaction can be performed at a slightly elevated temperature (e.g., 75-80°C) to increase the rate, as seen in analogous hydrolyses of tetrachloropyrimidines.[3]

-

pH Control (if necessary): If a base is used to facilitate the reaction, maintain the pH in a weakly basic or neutral range to avoid over-reaction.

-

Monitoring: The progress of the reaction should be carefully monitored by HPLC or GC to maximize the yield of the mono-hydrolyzed product and minimize the formation of di-hydrolyzed byproducts.

-

Isolation: Once the reaction has reached optimal conversion, cool the mixture. The product, this compound, is a solid and may precipitate from the reaction mixture.

-

Purification: If the product precipitates, it can be isolated by filtration. Acidifying the solution with hydrochloric acid can promote crystallization.[3] The collected solid should be washed with cold water and dried under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Caption: Experimental workflow for selective hydrolysis.

Structural Characterization

Unequivocal confirmation of the final product's structure is essential. A combination of spectroscopic techniques should be employed.[9]

| Technique | Expected Observations for this compound |

| ¹H NMR (in DMSO-d₆) | A singlet for the proton at the C5 position (H-5). A broad singlet for the N-H proton, which may exchange with D₂O. |

| ¹³C NMR (in DMSO-d₆) | Signals corresponding to the carbonyl carbon (C4), the two chlorine-bearing carbons (C2, C6), and the protonated carbon (C5). |

| IR Spectroscopy (KBr) | Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=N/C=C ring stretching. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) cluster showing the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in approx. 9:6:1 ratio).[9] |

Safety and Handling Precautions

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Phosphorus Pentachloride (PCl₅) / Trichloride (PCl₃) / Chlorine (Cl₂): All are highly corrosive and toxic. PCl₅ and PCl₃ react with moisture. Chlorine is a toxic gas. Handle with extreme care in a fume hood.

-

Chlorinated Pyrimidines: These compounds are generally irritants and should be handled with care. Avoid inhalation of dust and skin contact.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. 2

-

Benchchem. 2,4,6-Trichloropyrimidine | 3764-01-0. 4

-

Google Patents. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine. 5

-

Google Patents. US5712394A - Process for preparing 2,4,6-trichloropyrimidine. 7

-

Google Patents. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine. 8

-

dlab @ EPFL. Phosphoryl chloride. 10

-

American Chemical Society. THE REACTION BETWEEN BARBITAL (DIETHYLBARBITURIC ACID) AND PHOSPHORUS PENTACHLORIDE. 11

-

Google Patents. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine. 6

-

ConnectSci. 'Green' Synthesis of 2-Substituted 6-Hydroxy-[3H]-pyrimidin-4-ones and 4,6-Dichloropyrimidines: Improved Strategies and Mechanistic Study. 12

-

MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. 13

-

Benchchem. Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide. 9

-

PubChem. This compound | C4H2Cl2N2O | CID 135452738. 1

-

PMC - NIH. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. 14

-

NIH. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. 15

-

Benchchem. Synthesis of 5,6-Dichloropyrimidine-2,4-diol from Barbituric Acid: An Application Note and Protocol. 3

-

Asian J. Chem. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. 16

Sources

- 1. This compound | C4H2Cl2N2O | CID 135452738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 6. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 7. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 8. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Phosphoryl chloride [dlab.epfl.ch]

- 11. pubs.acs.org [pubs.acs.org]

- 12. connectsci.au [connectsci.au]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to 2,6-Dichloro-3H-pyrimidin-4-one: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-3H-pyrimidin-4-one, with the IUPAC name 2,6-Dichloropyrimidin-4(3H)-one , is a pivotal heterocyclic intermediate in medicinal chemistry. Its strategic placement of reactive chlorine atoms on the pyrimidine scaffold allows for versatile functionalization, making it a valuable building block in the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its synthesis, chemical reactivity, spectroscopic characterization, and its burgeoning role in the development of novel therapeutics, particularly in the realms of oncology and virology.

Nomenclature and Physicochemical Properties

This compound exists in tautomeric equilibrium with its enol form, 2,6-dichloro-4-hydroxypyrimidine. However, the keto form is generally considered the more stable tautomer. Another valid IUPAC name for this tautomer is 2,4-dichloro-1H-pyrimidin-6-one.[1][2]

| Property | Value |

| IUPAC Name | 2,6-Dichloropyrimidin-4(3H)-one |

| Synonyms | 2,6-Dichloro-4(1H)-pyrimidinone, 2,4-dichloro-1H-pyrimidin-6-one |

| CAS Number | 120977-94-8 |

| Molecular Formula | C₄H₂Cl₂N₂O |

| Molecular Weight | 164.97 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | 174 °C (decomposes) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of a readily available pyrimidine precursor, most commonly barbituric acid (2,4,6-trihydroxypyrimidine). The key reagent for this transformation is phosphorus oxychloride (POCl₃), which acts as both a chlorinating agent and a dehydrating agent.

Synthetic Protocol: Chlorination of Barbituric Acid

This protocol is a robust and widely employed method for the preparation of chlorinated pyrimidines.[3]

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

A tertiary amine (e.g., N,N-dimethylaniline or triethylamine)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Heating mantle with a magnetic stirrer

-

Apparatus for filtration under reduced pressure (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a fume hood, a dry round-bottom flask is charged with barbituric acid and an excess of phosphorus oxychloride. The flask is equipped with a reflux condenser and a dropping funnel.

-

Addition of Tertiary Amine: The mixture is heated to a temperature between 60-80°C. A tertiary amine, such as N,N-dimethylaniline or triethylamine, is then added dropwise via the dropping funnel. The tertiary amine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction.[3]

-

Reaction Monitoring: The reaction mixture is stirred at the elevated temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

-

Quenching and Precipitation: The resulting residue is cautiously poured onto crushed ice with vigorous stirring. This highly exothermic step should be performed in a well-ventilated fume hood.

-

Neutralization and Isolation: The acidic aqueous mixture is neutralized with a sodium hydroxide solution to a pH of approximately 4-5. The precipitated crude product is collected by vacuum filtration.

-

Purification: The crude solid is washed with cold water and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the high reactivity of the two chlorine atoms at the C2 and C6 positions towards nucleophilic aromatic substitution (SNAr). These positions are activated by the electron-withdrawing nature of the pyrimidine ring nitrogens and the carbonyl group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions and the nature of the nucleophile. Generally, the C6 position is more susceptible to nucleophilic attack than the C2 position.

Reaction with Amines:

The reaction with primary and secondary amines is a cornerstone of the synthetic utility of this compound, leading to a vast array of amino-substituted pyrimidinones. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.[4][5]

Caption: General scheme for the SNAr reaction with amines.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | A singlet in the aromatic region for the proton at the C5 position. A broad singlet for the N-H proton, the chemical shift of which is solvent-dependent. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon (C4), the two chlorine-bearing carbons (C2 and C6), and the methine carbon (C5). |

| Mass Spectrometry (MS) | A molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1). Common fragmentation patterns involve the loss of a chlorine atom and/or a molecule of carbon monoxide.[6] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching, C=O stretching, C=C and C=N stretching of the pyrimidine ring, and C-Cl stretching. |

Applications in Drug Discovery

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for the synthesis of a variety of pharmacologically active compounds.

Anticancer Agents

A significant area of application for derivatives of this compound is in the development of anticancer agents, particularly kinase inhibitors.[7][8] By selectively displacing the chlorine atoms with various amine-containing fragments, medicinal chemists can generate libraries of compounds to screen against a panel of protein kinases involved in cancer cell proliferation and survival.

Caption: Conceptual workflow for developing kinase inhibitors.

Antiviral Agents

The pyrimidine nucleus is also a common feature in antiviral drugs. While simple derivatives of this compound may not exhibit broad-spectrum antiviral activity, the scaffold serves as a valuable starting point for the synthesis of more complex molecules with potential antiviral properties.[9] The ability to introduce diverse functionalities allows for the exploration of structure-activity relationships (SAR) to identify compounds that can inhibit viral replication, potentially by targeting host cell kinases that are essential for the viral life cycle.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the predictable reactivity of its chlorine atoms make it an attractive starting material for the generation of compound libraries for screening against various biological targets. The continued exploration of the chemical space accessible from this intermediate is likely to yield novel therapeutic agents for the treatment of cancer, viral infections, and other diseases.

References

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2023). MDPI. Retrieved from [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2019). MDPI. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

In vitro antiviral activity of the 6-substituted 2-(3',4'-dichlorophenoxy). (1987). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). PubMed. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. (2011). PubMed. Retrieved from [Link]

- Process for preparing 2-amino-4,6-dichloropyrimidine. (1997). Google Patents.

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). Scientific Research Publishing. Retrieved from [Link]

- Method for preparing 2,4,6-trichloropyrimidine. (1998). Google Patents.

-

REACTIVE DYES BASED ON 2,4,6-TRICHLORO- PYRIMIDINE-5-CARBALDEHYDE ANCHOR GROUP. (2011). UPB Scientific Bulletin. Retrieved from [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Retrieved from [Link]

Sources

- 1. clausiuspress.com [clausiuspress.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

synonyms for 2,6-dichloro-pyrimidin-4-ol

An In-Depth Technical Guide to 2,6-Dichloro-pyrimidin-4-ol: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-pyrimidin-4-ol (CAS No: 120977-94-8), a pivotal heterocyclic intermediate for professionals in chemical research and drug development. We delve into the compound's crucial tautomeric nature, which dictates its nomenclature and reactivity. This guide offers field-proven insights into its synthesis, core chemical properties, and mechanistic behavior, with a focus on its role as a versatile scaffold in medicinal chemistry. Detailed, step-by-step protocols for its synthesis and subsequent functionalization are provided, supported by workflow diagrams and mechanistic schemes to elucidate the causality behind experimental choices. The narrative highlights its application in the development of novel therapeutic agents, specifically potential antitubercular agents, grounding all claims in authoritative references to ensure scientific integrity.

Introduction and Nomenclature: A Tale of Two Tautomers

2,6-dichloro-pyrimidin-4-ol is a key heterocyclic building block whose utility is fundamentally linked to its structural chemistry. The compound exists as a dynamic equilibrium of keto-enol tautomers. While the "-ol" suffix in "2,6-dichloro-pyrimidin-4-ol" describes the enol form, the keto form, 2,6-dichloropyrimidin-4(1H)-one or 2,6-dichloropyrimidin-4(3H)-one , is the predominant and more stable tautomer under typical conditions. This tautomerism is critical, as it governs the molecule's reactivity and interactions. For synthetic chemists, recognizing that this compound primarily behaves as a pyrimidinone is essential for predicting its reaction pathways. The International Union of Pure and Applied Chemistry (IUPAC) name, which prioritizes the ketone functionality, is 2,4-dichloro-1H-pyrimidin-6-one.[1] Throughout this guide, we will use these names interchangeably, acknowledging the underlying equilibrium that defines this versatile reagent.

Table 1: Compound Identifiers and Synonyms [1][2][3]

| Identifier | Value |

| Primary Name | 2,6-dichloro-pyrimidin-4-ol |

| Predominant Tautomer | 2,6-Dichloropyrimidin-4(3H)-one |

| CAS Number | 120977-94-8 |

| Molecular Formula | C₄H₂Cl₂N₂O |

| IUPAC Name | 2,4-dichloro-1H-pyrimidin-6-one |

| Common Synonyms | 2,6-dichloro-1H-pyrimidin-4-one, 2,6-Dichloro-4-hydroxypyrimidine, 2,6-DICHLORO-4(1H)-PYRIMIDINONE |

| InChIKey | PVXOAKRQJOOIQX-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a starting material are foundational to its effective use in multi-step synthesis. Understanding these properties ensures proper handling, reaction setup, and purification strategies. The compound typically appears as a white to off-white solid.[3]

Table 2: Physicochemical Properties of 2,6-Dichloropyrimidin-4(3H)-one [1][3]

| Property | Value | Source |

| Molecular Weight | 164.98 g/mol | ChemicalBook[3] |

| Melting Point | 174 °C (decomposes) | ChemicalBook[3] |

| Boiling Point | 225.6 ± 50.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.76 ± 0.1 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 4.27 ± 0.50 (Predicted) | Guidechem |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[3] |

| Storage | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[3] |

Synthesis and Manufacturing Pathway

The preparation of 2,6-dichloropyrimidin-4-one is a multi-step process that requires careful control of reagents and conditions to achieve regioselectivity. The most common and industrially relevant pathway begins with the readily available and inexpensive starting material, barbituric acid. The overall strategy involves a two-stage chlorination followed by a selective hydrolysis.

Synthesis Workflow Overview

The causality behind this workflow is rooted in the differential reactivity of the hydroxyl groups of barbituric acid. The initial step involves a robust chlorination to replace all three hydroxyl groups, forming the highly reactive intermediate 2,4,6-trichloropyrimidine. This intermediate is then subjected to a controlled, regioselective hydrolysis. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than those at C2 and C6, allowing for its selective replacement with a hydroxyl group to yield the target molecule.

Caption: Synthetic pathway from barbituric acid to 2,6-dichloropyrimidin-4(3H)-one.

Detailed Experimental Protocol: Synthesis of 2,6-Dichloropyrimidin-4(3H)-one

This protocol is a synthesized representation based on established chemical principles for pyrimidine chlorination and selective hydrolysis.

Part A: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

-

Expert Insight: This step is a vigorous dehydration and chlorination. The use of phosphorus oxychloride (POCl₃) as both a reagent and a solvent is common. Phosphorus pentachloride (PCl₅) or reactants that form it in situ (e.g., PCl₃ and Cl₂) are added to ensure complete conversion of the keto groups to chloro groups.

-

Materials:

-

Barbituric acid (1 mol)

-

Phosphorus oxychloride (POCl₃) (5-6 mol)

-

Phosphorus pentachloride (PCl₅) (3 mol) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)

-

Reaction vessel with reflux condenser, gas inlet, and mechanical stirrer

-

-

Procedure:

-

In a fume hood, charge the reaction vessel with phosphorus oxychloride.

-

With stirring, add barbituric acid to the vessel.

-

Heat the mixture to approximately 75-80°C.

-

Carefully add phosphorus pentachloride in portions (or introduce PCl₃ followed by bubbling Cl₂ gas). This reaction is exothermic.

-

Once the addition is complete, heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours until the reaction is complete (monitored by TLC or GC).

-

Allow the mixture to cool. Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

The crude 2,4,6-trichloropyrimidine can be purified by vacuum distillation.

-

Part B: Synthesis of 2,6-Dichloropyrimidin-4(3H)-one from 2,4,6-Trichloropyrimidine

-

Expert Insight: This step leverages the higher reactivity of the C4/C6 positions of the pyrimidine ring towards nucleophiles. By using a controlled amount of aqueous base at room temperature, we can selectively hydrolyze one of the chloro groups.

-

Materials:

-

2,4,6-Trichloropyrimidine (1 mol)

-

Sodium hydroxide (NaOH), aqueous solution

-

1,4-Dioxane

-

Hydrochloric acid (HCl), 5N

-

-

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine in 1,4-dioxane in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of aqueous sodium hydroxide solution while stirring vigorously. Maintain the temperature below 10°C.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed. The formation of 4,6-dichloro-2-hydroxypyrimidine may occur as a byproduct.

-

Concentrate the reaction mixture under reduced pressure to approximately half its volume.

-

Cool the concentrate, which may cause the sodium salt of the byproduct to precipitate. If so, filter it off.

-

Carefully acidify the filtrate to pH 2 with 5N HCl. This will precipitate the desired product, 2,6-dichloropyrimidin-4(3H)-one.

-

Filter the white solid, wash with cold water, and dry under vacuum to yield the final product.

-

Chemical Reactivity and Mechanistic Insights

The synthetic value of 2,6-dichloropyrimidin-4-one lies in the high reactivity of its two chlorine atoms towards Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. This effect is amplified by the strong electron-withdrawing nature of the chlorine atoms and the carbonyl group, making the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.

The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. This pathway is energetically favorable because the negative charge of the intermediate is stabilized by resonance across the electron-deficient pyrimidine ring.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-poor carbon atom (C6 or C2), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity is restored by the elimination of a chloride ion (Cl⁻), a good leaving group, to yield the final substituted product.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on the C6 position.

Applications in Drug Development: A Scaffold for Antitubercular Agents

The ability to selectively functionalize the C2 and C6 positions makes 2,6-dichloropyrimidin-4-one a valuable scaffold for building libraries of compounds in drug discovery. A prominent example is its use in the synthesis of 2-pyrazolylpyrimidinones, a class of molecules investigated for their potential activity against Mycobacterium tuberculosis.

Synthesis of 2-Pyrazolylpyrimidinone Analogs

In a documented synthetic route, 2,6-dichloropyrimidin-4(3H)-one serves as the starting point for creating a diverse set of potential antitubercular agents. The strategy involves two sequential SNAr reactions, demonstrating the controlled, stepwise functionalization of the pyrimidine core.

-

Suzuki Coupling at C6: The more reactive C6 chlorine is first replaced by an aryl group (e.g., a phenyl ring) using a palladium-catalyzed Suzuki cross-coupling reaction. This is a testament to the versatility of the scaffold, which participates in both SNAr and cross-coupling chemistry.

-

Nucleophilic Substitution at C2: The remaining chlorine at the C2 position is then displaced by a substituted pyrazole. This second substitution introduces a key pharmacophore known to be important for biological activity in this class of compounds.

Caption: Synthetic pathway for antitubercular candidates from 2,6-dichloropyrimidin-4(3H)-one.

This strategic, two-step functionalization allows for the creation of a focused library of compounds where the substituents at both the C2 and C6 positions can be systematically varied to probe structure-activity relationships (SAR) and optimize for potency and pharmacokinetic properties.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage are paramount to ensure laboratory safety. 2,6-dichloro-pyrimidin-4-ol is classified as harmful and an irritant.

-

Hazard Statements (GHS): [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (GHS): [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.[3]

Conclusion

2,6-dichloro-pyrimidin-4-ol, more accurately described by its predominant keto tautomer 2,6-dichloropyrimidin-4(3H)-one, is a cornerstone intermediate for synthetic and medicinal chemistry. Its value is derived from a combination of straightforward synthesis from inexpensive starting materials and the versatile reactivity of its dichlorinated pyrimidine core. The ability to perform selective, sequential nucleophilic aromatic substitution and cross-coupling reactions at the C2 and C6 positions provides a reliable and powerful platform for generating molecular diversity. As demonstrated in the synthesis of potential antitubercular agents, this scaffold enables the systematic exploration of structure-activity relationships essential for modern drug discovery. For researchers and drug development professionals, a thorough understanding of the tautomerism, reactivity, and handling of this compound is critical to unlocking its full potential as a key building block for the next generation of therapeutic agents.

References

-

PubChem. 2,6-Dichloro-3H-pyrimidin-4-one. National Center for Biotechnology Information. [Link]

-

Kaplan, M. J., et al. (2018). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. ACS Infectious Diseases, 4(7), 1053–1062. [Link]

Sources

2,6-Dichloro-3H-pyrimidin-4-one spectroscopic data

An In-depth Technical Guide on the Spectroscopic Data of 2,6-Dichloro-3H-pyrimidin-4-one

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No: 120977-94-8), a significant heterocyclic intermediate in medicinal chemistry and drug development.[1] Given the limited availability of published experimental spectra for this specific compound, this document, intended for researchers and drug development professionals, synthesizes predictive data based on fundamental spectroscopic principles and comparative analysis with structurally analogous compounds. The guide covers detailed protocols and expert interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), establishing a foundational dataset for the characterization of this molecule.

Introduction and Molecular Structure

This compound is a substituted pyrimidine with the molecular formula C₄H₂Cl₂N₂O and a molecular weight of approximately 164.98 g/mol .[2] Its utility as a research chemical, particularly in the synthesis of neuronal nitric oxide synthase (nNOS) activators and potential antitubercular agents, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of identity, purity, and structure.

Tautomerism: The Keto-Enol Equilibrium

A critical structural feature of this molecule is its existence in a tautomeric equilibrium between the predominant keto form (this compound) and the enol form (2,6-dichloro-pyrimidin-4-ol).[1][3] While the equilibrium position is solvent and state-dependent, the keto form is generally favored in the solid state and is the focus of the predictive analysis herein. This equilibrium is a key consideration in interpreting spectroscopic data, as minor populations of the enol form can sometimes be observed.

Caption: Keto-enol tautomerism of the title compound.

Spectroscopic Characterization Workflow

The definitive structural elucidation of this compound relies on a multi-technique spectroscopic approach. The logical workflow presented below ensures that complementary data is acquired to build a complete and validated structural profile.

Caption: Workflow for Spectroscopic Characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide, alkene, and carbon-chlorine bonds.

Experimental Protocol: IR Data Acquisition

A standard protocol for acquiring a high-quality IR spectrum of a solid sample is as follows:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the high-purity solid sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.

-

Pellet Formation: Transfer the powdered mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

Spectral Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000–400 cm⁻¹.[4]

-

Background Correction: Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to correct for atmospheric CO₂ and H₂O absorptions.

Predicted IR Data and Interpretation

The predicted IR absorption bands for the dominant keto tautomer are summarized below. These predictions are based on established group frequencies and data from analogous pyrimidine structures.[4][5]

| Predicted Wavenumber (cm⁻¹) | Expected Intensity | Assignment of Vibrational Mode |

| 3300 - 3100 | Medium, Broad | N-H stretching vibration of the amide group. |

| ~1700 | Strong | C=O stretching (amide I band) of the pyrimidinone ring.[5] |

| ~1640 | Strong | C=N and C=C ring stretching vibrations. |

| ~1560 | Strong | C=C and C=N ring stretching vibrations. |

| ~1250 | Medium | C-N stretching vibration. |

| 800 - 600 | Strong | C-Cl stretching vibrations.[4] |

Causality and Insights: The presence of a strong absorption band around 1700 cm⁻¹ would be a key indicator for the prevalence of the keto tautomer. The broadness of the N-H stretch is indicative of intermolecular hydrogen bonding in the solid state. The C-Cl stretching region may contain multiple bands due to symmetric and asymmetric vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the carbon-hydrogen framework and the chemical environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-75 mg for ¹³C NMR. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube.[6] DMSO-d₆ is recommended due to its ability to dissolve polar heterocyclic compounds and to observe exchangeable protons like N-H.

-

¹H NMR Acquisition: Tune the probe for ¹H frequency. Acquire the spectrum with a standard pulse sequence. A spectral width of 0-14 ppm is appropriate.[7]

-

¹³C NMR Acquisition: Tune the probe for ¹³C frequency. Acquire a proton-decoupled spectrum. A spectral width of 0-200 ppm is standard. Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve an adequate signal-to-noise ratio.[8]

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two protons in the molecule.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Insights |

| ~12.0 - 13.5 | Broad Singlet | 1H | N3-H | The amide proton is expected to be significantly deshielded and will appear as a broad signal due to quadrupole effects and potential chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[9] |

| ~6.5 - 7.0 | Singlet | 1H | C5-H | This lone proton on the pyrimidine ring is in an electron-deficient environment, flanked by two nitrogen atoms and a carbonyl group, leading to a downfield shift. No adjacent protons result in a singlet multiplicity.[10] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four chemically non-equivalent carbon atoms.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale and Insights |

| ~165 | C 4 (C=O) | The carbonyl carbon of the amide group is highly deshielded and appears furthest downfield, a characteristic feature of pyrimidinones.[11] |

| ~158 | C 2/C6 | These two carbons are chemically distinct but expected in a similar region. The carbon attached to two electronegative atoms (N and Cl) will be significantly deshielded. |

| ~155 | C 6/C2 | The carbon attached to N and Cl will also be deshielded. Precise assignment would require 2D NMR or computational data. |

| ~105 | C 5 | This carbon, bonded to a hydrogen, is the most shielded carbon in the ring system, consistent with data from similar substituted pyrimidines.[12] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. The presence of two chlorine atoms in this compound will produce a highly characteristic isotopic pattern.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a volatile solvent like methanol or acetonitrile.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition.

Predicted Mass Spectrum Data

| m/z Value | Relative Abundance (Approx.) | Assignment | Interpretation |

| 164 | 100% (Base Peak) | [M]⁺ (C₄H₂³⁵Cl₂N₂O)⁺ | Molecular ion containing two ³⁵Cl isotopes. |

| 166 | ~65% | [M+2]⁺ (C₄H₂³⁵Cl³⁷ClN₂O)⁺ | Molecular ion containing one ³⁵Cl and one ³⁷Cl isotope. |

| 168 | ~10% | [M+4]⁺ (C₄H₂³⁷Cl₂N₂O)⁺ | Molecular ion containing two ³⁷Cl isotopes. |

| 136 | Variable | [M-CO]⁺ | Fragment resulting from the loss of carbon monoxide. |

| 129 | Variable | [M-Cl]⁺ | Fragment resulting from the loss of a chlorine radical. |

Trustworthiness through Isotopic Pattern: The most definitive feature in the mass spectrum will be the isotopic cluster for the molecular ion. The natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) dictates that a molecule with two chlorine atoms will exhibit three peaks ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 9:6:1.[13][14] The observation of this specific pattern provides extremely high confidence in the presence of two chlorine atoms in the molecule.

References

- Sharma, S. K., et al. (2009). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. [Link: Provided in search results]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Spire Bio. This compound. [Link: Provided in search results]

- ResearchGate. ¹H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide. [Link: Provided in search results]

- BenchChem. An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloropyridine. [Link: Provided in search results]

- BenchChem. Spectroscopic Profile of 4-Amino-2,6-dichloropyrimidine: A Technical Guide. [Link: Provided in search results]

- BenchChem. Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂. [Link: Provided in search results]

- ResearchGate. Experimental ¹³C NMR spectrum of 2-Cl-6-MA. [Link: Provided in search results]

- Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link: Provided in search results]

- Eliel, E. L., & Wilen, S. H. (2008). Stereochemistry of Organic Compounds. John Wiley & Sons.

- Journal of Organic Chemistry and Pharmaceutical Research. Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. [Link: Provided in search results]

-

MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

- ResearchGate. Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. [Link: Provided in search results]

-

University of Wisconsin. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

NIST WebBook. Pyrimidine, 4,6-dichloro- (Mass Spectrum). [Link]

-

NIST WebBook. Pyrimidine, 4,6-dichloro- (IR Spectrum). [Link]

- Journal of the Chemical Society C. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. [Link: Provided in search results]

-

University of Wisconsin. NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

- SpectraBase. 4-Amino-2,6-dichloro-pyrimidine - Optional[¹³C NMR]. [Link: Provided in search results]

-

MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. [Link]

-

Australian Journal of Chemistry. Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in ¹H and ¹³C NMR Spectroscopy. [Link]

- ResearchGate. 5-Amino-4-chloro-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile. [Link: Provided in search results]

-

PubChem. 4-Pyrimidinamine, 2,6-dichloro-. National Center for Biotechnology Information. [Link]

- University of Calgary. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link: Provided in search results]

-

National Institutes of Health. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. [Link]

-

Sciforum. Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. [Link]

Sources

- 1. 2,6-dichloro-pyrimidin-4-ol | 120977-94-8 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C4H2Cl2N2O | CID 135452738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. jocpr.com [jocpr.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

An In-depth Technical Guide to the NMR Spectroscopic Profile of 2,6-Dichloro-3H-pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2,6-Dichloro-3H-pyrimidin-4-one

This compound is a substituted pyrimidine, a heterocyclic scaffold of immense importance in medicinal chemistry and drug development. Pyrimidine derivatives are integral components of nucleobases and are found in a wide array of therapeutic agents, exhibiting diverse biological activities. The precise structural elucidation of such compounds is paramount for understanding their reactivity, and interaction with biological targets, and for ensuring quality control in synthetic processes. NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of organic molecules in solution. This guide delves into the expected NMR spectral features of this compound, paying close attention to the influence of its functional groups and the critical role of tautomerism.

Molecular Structure and Tautomerism

This compound can exist in at least two tautomeric forms: the lactam (amide) form (this compound) and the lactim (enol) form (2,6-dichloro-pyrimidin-4-ol). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. This tautomerism will have a profound impact on the observed NMR spectra, as the two forms have different patterns of protonation and hybridization. In many pyrimidinone systems, the lactam form is predominant in aprotic solvents. This guide will primarily focus on the lactam tautomer, while also discussing the spectral changes that would indicate the presence of the lactim form.

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR data are predicted based on the analysis of similar pyrimidine derivatives and established substituent effects in heterocyclic systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of the lactam form of this compound is expected to be simple, showing two distinct signals.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 14.0 | Broad Singlet | 1H | N-H | The N-H proton of the pyrimidinone ring is expected to be significantly deshielded due to the influence of the adjacent carbonyl group and the aromatic nature of the ring. Its signal is often broad due to quadrupolar relaxation and potential chemical exchange. |

| ~6.5 - 7.0 | Singlet | 1H | C5-H | The single proton on the pyrimidine ring (at position 5) is in an electron-deficient environment due to the two electronegative nitrogen atoms and the two chlorine atoms, leading to a downfield chemical shift. |

Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration. In the presence of the lactim tautomer, an O-H signal would be observed, likely in a similar downfield region.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals corresponding to the four carbon atoms in the pyrimidine ring.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160 | C4 | The carbonyl carbon (C4) is expected to be the most deshielded carbon due to the direct attachment of the electronegative oxygen atom. |

| ~155 | C2 & C6 | The two carbons attached to chlorine atoms (C2 and C6) are expected to be significantly deshielded due to the electronegativity of chlorine. Their chemical shifts will be similar but may be resolved. |

| ~105 | C5 | The carbon atom bearing a hydrogen (C5) is expected to be the most shielded of the ring carbons, appearing at the most upfield position. |

Experimental Protocols for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for this compound, the following detailed protocols are recommended.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often a good choice for heterocyclic compounds with amide protons, as it slows down the exchange of N-H protons, resulting in sharper signals.

-

Concentration : For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Procedure : a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube). c. Gently warm or vortex the vial to ensure complete dissolution. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality. e. Cap the NMR tube and label it clearly.

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

¹H NMR Acquisition :

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good homogeneity (sharp, symmetrical peaks).

-

Acquire a standard ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition :

-

Tune the probe for ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups, which would definitively identify the C5 signal.

-

Causality in Spectral Interpretation

Understanding why the peaks appear at their predicted chemical shifts is crucial for accurate spectral assignment and for identifying any unexpected structural features.

-

Inductive Effects : The two chlorine atoms are highly electronegative and withdraw electron density from the pyrimidine ring through the sigma bonds. This deshields the ring protons and carbons, causing their signals to appear at a lower field (higher ppm).

-

Anisotropic Effects : The C=O and C=N bonds within the ring create magnetic fields that can either shield or deshield nearby nuclei depending on their spatial orientation. For the C5-H proton, the combined anisotropic effects of the surrounding double bonds contribute to its downfield chemical shift.

-

Resonance Effects : The lone pairs on the nitrogen atoms can participate in resonance, influencing the electron density distribution around the ring. The carbonyl group at C4 acts as an electron-withdrawing group via resonance.

-

Solvent Effects : Hydrogen-bonding solvents like DMSO can form strong interactions with the N-H proton, leading to a significant downfield shift compared to non-polar solvents like CDCl₃.

Caption: Factors influencing the NMR spectrum.

Conclusion